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Hydroxy alpha sanshool

Cat. No.: B12432079
M. Wt: 263.37 g/mol
InChI Key: LHFKHAVGGJJQFF-UHFFFAOYSA-N
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Description

Distribution Across Zanthoxylum Species

The occurrence of hydroxy alpha sanshool has been documented in several Zanthoxylum species, with notable concentrations found in those native to Asia.

Commonly known as Japanese pepper or "Sansho," Zanthoxylum piperitum is a significant source of this compound. Research has identified this compound as the main pungent compound in the fruit of this species. While it is abundant in the pericarp (the fruit's outer layer), its concentration in other parts of the plant, such as young leaves and flowers, is considerably lower, where it is found only in trace amounts. In these parts, the primary alkylamide is alpha-sanshool (B21526) nih.govresearchgate.net.

Zanthoxylum bungeanum, widely recognized as Sichuan pepper, is a prominent source of this compound and is extensively cultivated for its flavorful and sensory-stimulating pericarps researchgate.net. It is considered the most abundant amide in this species researchgate.net. The compound is a key contributor to the "málà" (numbing and spicy) sensation characteristic of Sichuan cuisine. Studies have shown that the concentration of pungent compounds, including this compound, is high in the leaves during the early stages of plant growth and these compounds are subsequently translocated to the pericarp as the fruit matures biosynth.com.

Zanthoxylum armatum, another species often referred to as Sichuan pepper, also contains significant amounts of this compound. It is considered the main alkylamide responsible for the numbing sensation produced upon consumption of this plant researchgate.net. The pericarp of Z. armatum is particularly rich in this compound, contributing to its use as a spice and in traditional remedies.

Quantitative Analysis of this compound Content in Plant Parts

The concentration of this compound varies significantly between different parts of the Zanthoxylum plants. The highest levels are consistently found in the pericarp of the fruit.

The pericarp, or fruit wall, is the primary site of this compound accumulation in the investigated Zanthoxylum species. Quantitative analyses have revealed substantial amounts of this compound in the pericarp, which explains its intense sensory impact.

This compound Content in the Pericarp of Zanthoxylum Species

SpeciesThis compound Content (mg/g Dry Weight)Reference
Zanthoxylum bungeanum52.70 ± 2.42 biosynth.com
Zanthoxylum armatum (in extract)28.53 ± 0.46
Zanthoxylum piperitumMain pungent compound researchgate.net

One study on Zanthoxylum armatum reported that hydroxy-α-sanshool constituted 15.69% of the total alkylamides present researchgate.net. Another analysis of a pericarp extract from the same species found a concentration of 28.53 ± 0.46 mg/g. For Zanthoxylum bungeanum, the content in mature pericarp has been quantified at 52.70 ± 2.42 mg/g of dry weight biosynth.com. In the case of Zanthoxylum piperitum, while specific mg/g values are not as readily available in the reviewed literature, it is consistently identified as the principal sanshool in the fruit researchgate.net.

The leaves of Zanthoxylum species generally contain significantly lower concentrations of this compound compared to the pericarp. Research on Zanthoxylum piperitum indicates that young leaves contain only trace amounts of hydroxy sanshools, with alpha-sanshool being the predominant alkylamide at concentrations of 4-6 mg/g of dry weight nih.gov. For Zanthoxylum bungeanum, it has been observed that the pungent compounds accumulate in the leaves during the early growth stages before being transported to the fruit pericarp as the plant matures biosynth.com. In Zanthoxylum armatum, while sanshool analogues have been detected in the leaves, specific quantitative data for this compound is not extensively detailed in the available research.

This compound Content in the Leaves of Zanthoxylum Species

SpeciesThis compound ContentReference
Zanthoxylum piperitum (Young Leaves)Trace amounts nih.gov
Zanthoxylum bungeanumAccumulates in early stages, then transfers to pericarp biosynth.com
Zanthoxylum armatumPresent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B12432079 Hydroxy alpha sanshool

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)

InChI Key

LHFKHAVGGJJQFF-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Origin of Product

United States

Botanical Sourcing and Biological Occurrence of Hydroxy Alpha Sanshool

Quantitative Analysis of Hydroxy alpha sanshool Content in Plant Parts

Flowers and Seeds

Research into the distribution of sanshools in various parts of the Japanese pepper plant (Xanthoxylum piperitum DC.) has revealed that flowers contain only trace amounts of this compound. jst.go.jpresearchgate.netnih.gov In the flowers, the predominant compound is alpha-sanshool (B21526), another alkylamide. jst.go.jpresearchgate.netnih.gov Similarly, the seeds of the plant are not a primary repository of this compound. researchgate.net

Distribution of this compound in Flowers and Seeds of Zanthoxylum piperitum
Plant PartThis compound ContentPrimary Sanshool Compound
FlowersTrace amountsalpha-sanshool
SeedsNot a primary source-

Developmental Dynamics of this compound Accumulation in Plants

The concentration of this compound within Zanthoxylum plants is not static and undergoes significant changes throughout the plant's developmental stages. Studies have indicated a dynamic process of synthesis and translocation of the compound from the leaves to the fruit as the plant matures.

In the early stages of growth, numbing compounds, including this compound, accumulate in large quantities in the leaves. researchgate.net As the plant continues to develop and mature, these compounds are gradually transported to the pericarp of the fruit. researchgate.net This translocation results in an increased concentration of this compound in the fruit as it ripens, which corresponds to a more intense numbing sensation. researchgate.net

The following table summarizes the general developmental dynamics of this compound in Zanthoxylum species:

Developmental Accumulation of this compound in Zanthoxylum
Developmental StagePrimary Location of AccumulationRelative Concentration in Fruit Pericarp
Early Growth (Young Plant)LeavesLow
Maturation (Fruiting)Fruit PericarpHigh and increasing
Peak Accumulation (e.g., Z. schinifolium)Fruit PericarpMaximum (around 100-115 days post-anthesis)

Advanced Methodologies for the Isolation, Extraction, and Purification of Hydroxy Alpha Sanshool

Solvent-Based Extraction Optimization Strategies

The initial step in isolating hydroxy alpha sanshool typically involves solvent extraction from the plant matrix, commonly the pericarp of the fruit. The choice of solvent and its concentration are critical parameters that significantly influence the extraction efficiency. Ethanol-water mixtures are frequently employed due to their efficacy in solubilizing alkylamides.

Research indicates that an initial extraction with 70% ethanol (B145695) is an effective starting point for isolating this compound from the powdered plant material. acs.orgopenresearchafrica.org After filtration, the resulting supernatant is concentrated to a pasty residue. acs.orgopenresearchafrica.org The amount of this compound extracted is relatively constant at ethanol concentrations of 50% and higher, but the yield tends to decrease as the ethanol concentration falls below this threshold.

Further optimization involves comparing the extraction efficiency of various solvents. The lipophilicity of the solvent, often indicated by its log P octanol/water value, plays a significant role. Solvents with varying polarities have been investigated to maximize the yield of this compound.

Interactive Data Table: Comparison of Solvent Extraction Efficiency for this compound

SolventLog P (oct/wat)Relative Extraction Efficiency
Water-Low
Methanol (B129727)-0.74Moderate
Ethanol-0.32High
2-Propanol0.05High
Acetone-0.24Moderate
Ethyl Acetate (B1210297)0.73High
n-Hexane3.9Moderate

Note: This table is a representation of findings on solvent efficiency for sanshools.

Chromatographic Separation Techniques

Following initial solvent extraction, chromatographic methods are indispensable for the enrichment and purification of this compound from the crude extract, which contains a complex mixture of related compounds.

Silica (B1680970) Gel Column Chromatography for Enrichment and Purification

Silica gel column chromatography is a widely used, economical, and effective method for the separation and purification of this compound. acs.orgopenresearchafrica.org In this technique, a stationary phase, typically silica gel, is used to separate compounds based on their polarity.

For the purification of this compound, a mobile phase consisting of petroleum ether and ethyl acetate is particularly effective. acs.orgopenresearchafrica.org Optimization studies have identified a ratio of 3:2 (petroleum ether:ethyl acetate) as optimal, corresponding to a retention factor (Rf) value of approximately 0.23 on thin-layer chromatography (TLC). acs.orgopenresearchafrica.org This solvent system allows for the efficient elution of this compound while retaining more polar impurities on the silica gel column. By employing this method, a purity of up to 98.34% can be achieved, with a yield of 12.42% and a recovery rate of 121.65% from an enriched extract. acs.orgopenresearchafrica.org

Research Findings: Silica Gel Column Chromatography of this compound

ParameterValue/ConditionReference
Stationary PhaseSilica Gel acs.orgopenresearchafrica.org
Mobile PhasePetroleum Ether:Ethyl Acetate (3:2 v/v) acs.orgopenresearchafrica.org
Resulting Purity98.34% acs.orgopenresearchafrica.org
Yield12.42% acs.orgopenresearchafrica.org
Recovery Rate121.65% acs.orgopenresearchafrica.org

Countercurrent Chromatography for High-Purity Isolation

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers high-purity isolation without the use of a solid stationary support, thereby avoiding irreversible sample adsorption. chromatographyonline.comnih.govchromatographyonline.com This makes it particularly suitable for separating structurally similar compounds like sanshools. nih.govchromatographyonline.com

The selection of an appropriate two-phase solvent system is the most critical step in developing a successful CCC separation method. For the separation of this compound and its isomers, a solvent system composed of n-hexane, ethyl acetate, methanol, and water has been optimized. nih.govsemanticscholar.org A specific ratio of 19:1:1:5.67 (n-hexane:ethyl acetate:methanol:water) has been identified as being highly effective for the complete separation of these closely related amide compounds. nih.govsemanticscholar.org

To further enhance the resolution of compounds with very similar partition coefficients, such as the various sanshools, a recycling elution mode can be employed in high-speed countercurrent chromatography (HSCCC). chromatographyonline.comnih.govchromatographyonline.com In this mode, the eluate containing the partially separated compounds is reintroduced into the column for another pass through the system. This effectively increases the column length and allows for a finer separation of components that are difficult to resolve in a single pass. The application of this technique has been successful in obtaining high-purity this compound (98.96%) from a crude sanshool extract. nih.gov

Advanced Extraction Methodologies

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced methodologies have been explored for the extraction of this compound.

Ultrasound-Assisted Enzymatic Extraction (UAEE)

UAEE is an innovative technique that combines the use of enzymes to break down the plant cell wall with the mechanical effects of ultrasound to enhance solvent penetration and mass transfer. This synergistic approach has been shown to significantly increase the yield of hydroxy sanshool compounds compared to conventional solvent extraction. rsc.orgnih.gov

Optimal conditions for the UAEE of hydroxy sanshools from the hydrodistillation residue of Zanthoxylum pericarp have been determined using a Box-Behnken design. rsc.orgnih.gov A maximum yield of 7.87% (w/w) was achieved under the following optimized parameters:

Enzyme Amount: 3.1% (w/w)

Incubation Temperature: 50.3 °C

Ultrasound Irradiation Power: 207 W

Compared to standard ethanol-water extraction, UAEE can increase the yield of hydroxy sanshools by 21.5–26.2%. rsc.orgnih.gov

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), represents a green and highly tunable extraction method. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds.

In the context of extracting oleoresin rich in sanshools from Zanthoxylum bungeanum, SFE with CO₂ has been investigated. The yield of oleoresin and the concentration of tingling compounds like this compound are highly dependent on the extraction parameters. High-pressure conditions (e.g., 30 MPa) combined with moderate temperatures (40-50 °C) and an extraction time of 120 minutes resulted in the highest oleoresin yield (15.98%) and a high retention rate of tingling compounds (94.82%). sciopen.com The proportion of this compound within the identified sanshools in the extract can range from 60.66% to 75.30%, confirming its status as the key tingling component. sciopen.com

Ultrasound-Assisted Enzymatic Extraction

Ultrasound-Assisted Enzymatic Extraction (UAEE) is an advanced method that enhances the recovery of this compound from plant materials, particularly from the hydrodistillation residue of Sichuan peppers (Zanthoxylum bungeanum Maxim. and Zanthoxylum armatum DC.). rsc.orgnih.gov This technique combines the cell wall-degrading action of enzymes with the mechanical and cavitation effects of ultrasound, leading to a significant increase in extraction efficiency compared to conventional methods. rsc.orgmdpi.com

Research comparing different extraction techniques from the pericarp residue of Z. bungeanum (ZBM) and Z. armatum (ZADC) demonstrates the superiority of UAEE. rsc.orgrsc.org When compared with traditional ethanol-water extraction, the yield of hydroxy-sanshool compounds increased by 4.2–7.6% with enzyme assistance, 9.3–9.8% with ultrasound assistance, and a substantial 21.5–26.2% with the combined UAEE method. rsc.orgnih.gov

Table 1: Comparison of Extraction Yields for Hydroxy-sanshool Compounds

Extraction MethodYield Increase vs. Ethanol-Water Extraction (%) rsc.org
Enzyme-Assisted Extraction4.2 - 7.6
Ultrasound-Assisted Extraction9.3 - 9.8
Ultrasound-Assisted Enzymatic Extraction (UAEE)21.5 - 26.2

Optimization of the UAEE process has been achieved using a Box-Behnken design, which identifies the ideal parameters for maximizing the yield. nih.gov The key factors influencing the extraction are the amount of enzyme, the incubation temperature, and the power of the ultrasound irradiation. rsc.org Through this statistical optimization, a maximum extraction yield of 7.87% (w/w) was achieved. rsc.orgresearchgate.net

Table 2: Optimal Conditions for Ultrasound-Assisted Enzymatic Extraction of Hydroxy-sanshools

ParameterOptimal Value rsc.orgnih.gov
Enzyme Amount3.1% (w/w)
Incubation Temperature50.3 °C
Ultrasound Irradiation Power207 W
Maximum Achieved Yield 7.87% (w/w)

Purity Assessment Methodologies for Isolated this compound

Following extraction and purification, the purity of the isolated this compound must be rigorously assessed. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prominent method for quantitative analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of this compound. nih.gov Studies have successfully used HPLC to quantify the compound in various extracts. mdpi.comnih.gov One study focused on the purification of this compound from Zanthoxylum armatum DC. using silica gel column chromatography, followed by HPLC analysis for final purity determination. nih.govresearchgate.net This process achieved a final purity of 98.34%. nih.govresearchgate.net In another instance, optimized HPLC conditions with a mobile phase of methanol and water (70:30, v/v) yielded this compound with a purity of 97.85%. researchgate.net The detection is typically monitored by UV absorption at 270 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used for both identification and purity assessment. mdpi.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of this compound and the identification of potential impurities. nih.govbiocrick.com High-resolution LC-MS can determine the elemental composition of the compound. mdpi.com

Preliminary and Confirmatory Methods:

Thin-Layer Chromatography (TLC) and UV Spectroscopy: These methods are often used for preliminary identification of fractions containing this compound during the purification process before final analysis by HPLC. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the structural integrity of the isolated compound. biocrick.com

Mass Spectrometry (MS): Used alongside chromatography, MS helps in identifying chromatographic fractions by their mass-to-charge ratio. biocrick.com

Table 3: Summary of Purity Assessment Findings for this compound

Purification MethodPrimary Purity Assessment TechniqueAchieved Purity (%)Reference
Silica Gel Column ChromatographyHPLC98.34 nih.govresearchgate.net
Not SpecifiedHPLC (Optimized Conditions)97.85 researchgate.net

Molecular and Cellular Mechanisms of Action of Hydroxy Alpha Sanshool

Interaction with Transient Receptor Potential (TRP) Channels

Hydroxy alpha sanshool directly activates specific members of the TRP channel family, notably TRPA1 and TRPV1. nih.gov These channels are well-known polymodal sensors involved in pain, temperature, and chemical irritation. The activation of these channels by this compound contributes significantly to the pungent and irritant qualities of the compound. nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1) Activation and Specificity

This compound has been identified as an agonist of the TRPA1 channel, a key receptor for irritant chemical stimuli. nih.gov Studies using human embryonic kidney (HEK) cells transfected with TRPA1 have shown that application of this compound leads to a significant influx of calcium ions (Ca2+), indicating channel activation. nih.gov The potency of this activation has been quantified, with research reporting an EC50 value (the concentration required to elicit a half-maximal response) of 69 μM.

The interaction is structurally specific. Research has highlighted the critical role of the cis C6 double bond within the polyenic chain of the this compound molecule for effective TRPA1 activation. researchgate.net This specificity suggests a defined binding interaction is necessary to induce the conformational change that opens the channel pore.

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation and Specificity

In addition to TRPA1, this compound is also a potent activator of the TRPV1 channel, famously known as the capsaicin (B1668287) receptor. nih.gov Experiments on HEK cells expressing TRPV1 demonstrated that this compound evokes robust inward currents and Ca2+ influx. nih.gov It is a significantly more potent agonist for TRPV1 than for TRPA1, with a reported EC50 value of 1.1 μM.

The role of TRPV1 in mediating the effects of this compound is substantiated by in vivo studies. In experiments with TRPV1 knockout mice, the sensory responses to the compound, such as paw-licking behavior, were markedly reduced compared to wild-type mice. nih.gov Interestingly, unlike its interaction with TRPA1, the activation of TRPV1 by this compound does not appear to require a high degree of structural specificity. researchgate.net

Table 1: Agonist Potency of this compound on TRP Channels
Ion ChannelEC50 Value (μM)Binding Mode
TRPA169Covalent
TRPV11.1Non-Covalent

Investigation of Covalent and Non-Covalent Binding Modes

The mechanisms by which this compound activates TRPA1 and TRPV1 differ fundamentally in their binding modes. Research indicates that alkylamides, including this compound, act on TRPA1 through a covalent binding mechanism. researchgate.net This type of interaction involves the formation of a stable chemical bond between the compound and the channel protein, often with specific cysteine residues. researchgate.net

In stark contrast, the activation of TRPV1 by this compound occurs via a non-covalent binding mode. researchgate.net This interaction is based on weaker intermolecular forces, such as hydrophobic interactions or hydrogen bonds, and does not involve the formation of a permanent chemical bond. This distinction in binding mechanisms likely underlies the different structural requirements for the activation of the two channels.

Modulation of Two-Pore Potassium Channels (KCNK)

Beyond its excitatory effects on TRP channels, a primary mechanism for the neuronal activation by this compound is the inhibition of specific two-pore potassium (KCNK) channels. nih.govsemanticscholar.org These channels, often referred to as "leak" channels, are crucial for setting the resting membrane potential of neurons. By inhibiting these channels, this compound reduces the outward flow of potassium ions, leading to membrane depolarization and increased neuronal excitability. nih.govpatsnap.com This action is thought to be primarily responsible for the distinct tingling and buzzing sensations. nih.govsemanticscholar.org

Inhibition of KCNK3 (TASK-1)

This compound has been demonstrated to be an effective inhibitor of the KCNK3 channel, also known as TASK-1 (TWIK-related acid-sensitive K+ channel 1). nih.govsemanticscholar.org Studies have shown that this compound directly inhibits KCNK3, contributing to neuronal excitation. nih.gov The localization of KCNK3 channels can influence the physiological outcome of their inhibition. For example, in the rat colon, KCNK3 channels are found predominantly in longitudinal smooth muscle cells. nih.govepfl.ch The geometrical isomer of the compound, hydroxy beta sanshool, which is a more selective KCNK3 blocker, was shown to induce a specific type of colonic motility, suggesting a role for KCNK3 inhibition in smooth muscle function. nih.govepfl.ch

Inhibition of KCNK9 (TASK-3)

The KCNK9 channel (TASK-3) is another key target inhibited by this compound. nih.govsemanticscholar.org This inhibition is a significant contributor to the compound's ability to excite sensory neurons. nih.gov Research investigating the effects of this compound on colonic motility provides strong evidence for the specific role of KCNK9 inhibition. In the rat colon, KCNK9 channels were primarily located in neural cells within the myenteric plexus. nih.govepfl.ch The strong, propulsive contractions induced by this compound were abolished by the neurotoxin tetrodotoxin, indicating a neuron-dependent mechanism. nih.govepfl.ch This suggests that the inhibition of KCNK9 channels in enteric neurons enhances their excitability, leading to increased motor activity. nih.gov

Table 2: Summary of this compound's Effects on Ion Channels
Ion Channel FamilySpecific ChannelEffect of this compoundPrimary Consequence
TRP ChannelsTRPA1Activation (Agonist)Pungency, Irritation
TRPV1Activation (Agonist)Pungency, Sensation of Heat
KCNK ChannelsKCNK3 (TASK-1)Inhibition (Blocker)Neuronal Depolarization, Excitability
KCNK9 (TASK-3)Inhibition (Blocker)Neuronal Depolarization, Excitability

Inhibition of KCNK18 (TRESK)

This compound employs a distinctive mechanism to excite sensory neurons, which involves the inhibition of specific two-pore domain potassium (K2P) channels. news-medical.netbiocrick.comwikipedia.org Among the primary targets are members of the KCNK channel family, notably KCNK18, also known as TRESK (TWIK-related spinal cord K+ channel). news-medical.netresearchgate.net These channels are considered "leak" or "background" potassium channels that are crucial in setting the resting membrane potential of neurons. researchgate.net

By inhibiting KCNK18, this compound reduces the outward flow of potassium ions, leading to a depolarization of the neuronal membrane. wikipedia.orgresearchgate.net This shift in membrane potential brings the neuron closer to its firing threshold, thereby increasing its excitability. researchgate.net Research has demonstrated that this compound can inhibit the KCNK18 channel directly in a membrane-delimited manner. news-medical.net This inhibition is a key component of the molecular machinery through which the compound produces its characteristic tingling and numbing sensations. news-medical.netresearchgate.net The action of this compound on TRESK channels is a significant finding, as it highlights the channel's role in the function of mechanosensory neurons and pain perception. researchgate.net

Interactions with Somatosensory Neuron Subtypes

This compound selectively activates a specific subset of somatosensory neurons, providing a unique tool to dissect the functions of different cutaneous mechanoreceptors. nih.govfrontiersin.org Its action is not uniform across all sensory fibers; instead, it targets distinct populations of both myelinated and unmyelinated neurons. news-medical.netnih.gov

Excitation of D-hair Afferents

One of the most profound effects of this compound is the vigorous and consistent excitation of virtually all D-hair (Downy hair) afferents. nih.govsmolecule.com D-hair afferents are exceptionally sensitive, rapidly adapting Aδ mechanoreceptors that respond to fine touch and movement, such as the stroking of hair. nih.govfrontiersin.org Studies using ex vivo skin-nerve preparations have shown that this compound potently activates these ultrasensitive light-touch receptors. nih.govfrontiersin.org In contrast, other Aδ fibers, such as A-mechanoreceptors (AM) which are typically associated with nociception, are completely unresponsive to the compound. nih.gov This selective activation of D-hair afferents is a key factor in the tingling paresthesia ("pins and needles" sensation) experienced upon exposure to this compound. nih.govsmolecule.com

Activation of Aβ and C Fiber Nerve Afferents

Beyond its effects on Aδ fibers, this compound also targets novel populations of Aβ and C fiber nerve afferents. wikipedia.orgnih.govnih.gov It activates a subset of rapidly adapting (RA) Aβ mechanoreceptors, which are involved in sensing texture and movement of guard hairs. nih.gov Additionally, a portion of slowly adapting (SA) Aβ fibers respond, although typically with lower firing intensities. nih.gov

The compound also activates a unique subset of C fibers. nih.gov These particular C fibers are characterized by an intrinsically slower conduction velocity compared to other C fibers, such as those that respond to capsaicin. nih.govnih.gov This broad yet selective activation across different fiber types contributes to the complex sensory experience it elicits. nih.gov

Table 1: Responsiveness of Somatosensory Neuron Subtypes to this compound
Neuron SubtypeFiber TypePrimary SensationResponse to this compound
D-hair AfferentLight Touch, MovementVigorously Excited
A-Mechanoreceptor (AM)Painful PressureUnresponsive
Rapidly Adapting (RA) MechanoreceptorLight Touch, TextureExcited (Subset)
Slowly Adapting (SA) MechanoreceptorSustained PressureExcited (Subset, lower intensity)
Slow Conduction C FiberCVaried (e.g., touch, temperature)Excited (Unique Subset)

Mechanisms of Neuronal Excitation

The primary mechanism underlying the excitatory action of this compound is the inhibition of two-pore domain potassium (K2P) channels, including KCNK18 (TRESK), KCNK3 (TASK-1), and KCNK9 (TASK-3). news-medical.netnih.govnih.gov These background potassium channels are fundamental to maintaining the resting membrane potential in neurons. researchgate.net By blocking these channels, this compound reduces the stabilizing outward potassium current, causing the neuron's membrane potential to depolarize. wikipedia.orgresearchgate.net This depolarization brings the neuron closer to the threshold required to fire an action potential, thus increasing its excitability and leading to the observed activation. researchgate.net

This mechanism is distinct from that of other pungent compounds like capsaicin, which primarily acts by opening ion channels (like TRPV1). nih.gov The inhibition of K2P channels by this compound results in a characteristic bursting pattern of action potentials in the affected sensory fibers, a phenomenon thought to underlie the sensation of tingling paresthesia. nih.govsmolecule.com While some studies have suggested that this compound may also interact with TRP channels like TRPV1 and TRPA1, the inhibition of K2P channels is considered the principal driver of its excitatory effects on somatosensory neurons. smolecule.comnih.gov

Engagement with Intracellular Signaling Pathways

NF-κB/STAT3 Pathway Modulation

Research indicates that this compound and related compounds can exert anti-inflammatory effects through the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. nih.govsmolecule.com Studies on models of ulcerative colitis have shown that sanshools, including this compound, can inhibit the p65 NF-κB signaling pathway. nih.gov This inhibition prevents the hyperactivation of the pathway and leads to a decreased production of inflammatory factors. nih.gov Preclinical studies further support that sansho constituents can downregulate NF-κB activity, which is a critical regulator of cytokine production and other inflammatory responses. news-medical.net Additionally, this compound has been found to regulate the mRNA levels of NF-κB in the context of improving insulin (B600854) resistance.

While the direct modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by this compound is less extensively documented in the context of neuronal excitation, some evidence suggests a potential interaction. One analysis pointed to the possibility that the anti-inflammatory properties of this compound could be mediated through the modulation of signaling pathways like NF-κB/STAT3. smolecule.com The NF-κB and STAT3 pathways are often interconnected in inflammatory processes, suggesting that the established effect on NF-κB could have downstream consequences for STAT3 activity. smolecule.com

Table 2: Summary of Research Findings on Pathway Modulation
PathwayEffect of this compoundObserved OutcomeResearch Context
p65 NF-κBInhibitionDecreased production of inflammatory factorsDextran Sodium Sulfate-Induced Ulcerative Colitis
NF-κBDownregulationReduced inflammatory responseGeneral Preclinical Anti-inflammatory Studies
NF-κBRegulation of mRNA levelsAlleviation of insulin resistanceMetabolic Studies (Insulin Resistance Model)
STAT3Potential ModulationSuggested anti-inflammatory effectsGeneral Biological Activity Analysis

PI3K/Akt/GSK3β/GS Signaling Pathway Regulation

This compound (HAS) has been shown to activate the PI3K/Akt/GSK3β/GS signaling pathway, which plays a critical role in cellular processes, including glycogen (B147801) synthesis. nih.govfrontiersin.org In studies using glucosamine-induced insulin-resistant HepG2 cells, HAS significantly enhanced glucose uptake and glycogen synthesis. frontiersin.org This effect is achieved through the activation of the PI3K/Akt pathway, leading to an increase in the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β). frontiersin.orgresearchgate.net The phosphorylation of GSK-3β, in turn, suppresses the phosphorylation of Glycogen Synthase (GS), thereby promoting the synthesis of glycogen in liver cells. frontiersin.org

The crucial role of the PI3K/Akt pathway in mediating the effects of HAS was confirmed by experiments using the PI3K inhibitor LY294002. frontiersin.org When this inhibitor was introduced, the beneficial effects of HAS on glycogen synthesis were blocked, demonstrating the pathway's essential involvement. nih.govfrontiersin.org These findings suggest that HAS reduces hepatic insulin resistance and boosts hepatic glycogen synthesis by directly targeting and activating the PI3K/Akt/GSK3β/GS signaling cascade. nih.govfrontiersin.org

Table 1: Effect of this compound on PI3K/Akt/GSK3β/GS Pathway Components

Protein/Process Effect of this compound Experimental Model Reference
PI3K Phosphorylation Increased GlcN-induced HepG2 cells researchgate.net
Akt Phosphorylation Increased GlcN-induced HepG2 cells researchgate.net
GSK-3β Phosphorylation Increased GlcN-induced HepG2 cells frontiersin.orgresearchgate.net
GS Phosphorylation Decreased GlcN-induced HepG2 cells frontiersin.orgresearchgate.net
Glycogen Synthesis Increased HepG2 cells nih.govfrontiersin.org
Glucose Uptake Increased HepG2 cells frontiersin.org

Nrf2/HO-1/Keap1 Antioxidant Pathway Activation

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. nih.gov Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, promoting its degradation. nih.govmdpi.com However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.govnih.gov

Research has demonstrated that sanshools, including this compound, can activate this protective pathway. researchgate.net Western blot analyses in both HCT-116 cells and mice colon tissues have shown that treatment with sanshools leads to changes in the expression levels of Nrf2, HO-1, and Keap1, indicating an activation of the antioxidant response. researchgate.net This activation is a key mechanism through which this compound exerts its antioxidant effects. researchgate.net

mTOR and AMPK Signaling Pathway Interactions

This compound has been found to influence the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism. nih.gov Studies have shown that HAS can inhibit the AMPK signaling pathway. nih.gov This inhibition leads to a decrease in the p-AMPK/AMPK ratio and affects the levels of proteins associated with lipid metabolism. Specifically, the levels of lipid synthesis-associated proteins such as ACC, FASN, and SREBP-1c were found to be increased, while the levels of proteins involved in lipid catabolism, like PPARα and CPT1, were decreased both in vivo and in vitro. nih.gov These findings suggest that by inhibiting the AMPK pathway, HAS can induce fatty acid synthesis. nih.gov

Receptor-Mediated Calcium Influx Studies

This compound is known to activate sensory neurons, an effect that is partly mediated by its interaction with specific ion channels. nih.govnih.gov Studies have shown that it acts as an agonist for Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. wikipedia.orgnih.gov In experiments using human embryonic kidney (HEK) cells expressing these channels, this compound was found to cause a significant influx of calcium (Ca2+). nih.gov This activation leads to the depolarization of sensory neurons and the firing of action potentials. nih.gov

Further research in primary cultured sensory neurons confirmed that this compound induces inward currents and Ca2+ influx. nih.gov The absence of extracellular calcium abolishes this response, confirming that the observed signal is due to calcium influx. nih.gov Notably, the effects on calcium influx were significantly reduced in neurons from mice lacking the TRPV1 channel, underscoring the importance of this specific receptor in mediating the actions of this compound. nih.gov

Investigation of Potential Cannabinoid Receptor (CB2) Interactions

The interaction of this compound and related compounds with cannabinoid receptors has been a subject of investigation. While alkylamides from other plants have shown high affinity for the CB2 receptor, the effects of sanshools appear to be more complex and compound-specific. nih.gov

One study investigating various sanshool derivatives from Zanthoxylum bungeanum found that modifications to the chemical structure significantly altered their activity at both CB1 and CB2 receptors. nih.gov For instance, the presence or absence of a hydroxyl group on the 2'-methylpropan-2'-ol moiety had pronounced and sometimes opposite effects on CB1 and CB2 receptor antagonism. nih.gov While some sanshools were identified as weak antagonists for the CB2 receptor, the current body of research does not provide a conclusive characterization of this compound itself as a potent or specific ligand for the CB2 receptor. nih.gov

Molecular Interaction with Myofibrillar Proteins

The interaction between this compound and myofibrillar proteins (MPs) has been systematically investigated, revealing a dose-dependent relationship. nih.govresearchgate.net At low concentrations, this compound binds to MPs and enhances their surface hydrophobicity and particle size. nih.govresearchgate.net Conversely, high concentrations of the compound produce the opposite effect. nih.gov

The primary forces governing this interaction also shift with concentration. At lower concentrations, hydrophobic forces are dominant, while at higher concentrations, hydrogen bonding becomes the main interaction force. nih.govresearchgate.net Spectroscopic analysis indicates that this binding is spontaneous and can induce conformational changes in the proteins, specifically promoting the conversion of α-helices into β-sheets. nih.gov Molecular docking simulations have further identified that hydrogen bonding and hydrophobic forces are the main contributors to the formation of the this compound-MP complex, with the amino acid residue TYR286 playing a significant role in this binding. nih.gov

Table 2: Dose-Dependent Interaction of this compound with Myofibrillar Proteins

Concentration Effect on Surface Hydrophobicity Effect on Particle Size Primary Interaction Force Reference
Low Increase Increase Hydrophobic nih.govresearchgate.net
High Decrease Decrease Hydrogen Bonding nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Hydroxy Alpha Sanshool and Its Isomers

Impact of Hydroxyl Group on Biological Activity

The presence and position of a hydroxyl (-OH) group significantly modulate the biological properties of sanshools, particularly their antioxidant capacities. Research has demonstrated that sanshools containing a hydroxyl group, such as hydroxy-α-sanshool (HAS), hydroxy-β-sanshool (HBS), and hydroxy-γ-sanshool (HRS), exhibit stronger antioxidant activities compared to their non-hydroxylated counterparts. frontiersin.org The hydroxyl group is a primary site for antioxidant activity in many natural compounds, acting as a hydrogen donor to scavenge free radicals. frontiersin.org

In vitro studies have confirmed this structure-activity relationship. For instance, the radical scavenging activity of sanshools is attributed to the hydrogen-donating ability of both the hydroxyl and amide groups. frontiersin.org The addition of a hydroxyl group generally enhances these properties. However, the impact on sensory perception, or pungency, appears to be different. Sensory evaluations have indicated that hydroxy sanshools possess lower Scoville unit (SU) values, suggesting a less intense pungent sensation compared to the corresponding sanshools without the hydroxyl group. researchgate.net For example, the main pungent compound in the fruit of the Japanese pepper is hydroxy-alpha-sanshool (B1504358), which has a higher detection threshold (meaning it is less potent) than alpha-sanshool (B21526). researchgate.net This suggests that while the hydroxyl group is beneficial for antioxidant effects, it may diminish the interaction with receptors responsible for the tingling and numbing sensations.

Antioxidant Activity of Sanshool Compounds
CompoundPresence of Hydroxyl GroupRelative Antioxidant Capacity
Hydroxy-α-sanshool (HAS)YesStrong
Hydroxy-β-sanshool (HBS)YesStrong
Hydroxy-γ-sanshool (HRS)YesStrongest
A non-hydroxylated sanshool (RS)NoWeaker

Role of cis-Double Bonds in Receptor Activation (e.g., 6Z bond for TRPA1)

The stereochemistry of the polyene chain, specifically the presence and position of cis (Z) double bonds, is a critical determinant of the neuro-sensory activity of sanshools. The tingling and numbing sensation is largely mediated by the activation of specific transient receptor potential (TRP) channels, such as TRPA1 and TRPV1. nih.gov

The cis configuration at certain positions in the alkyl chain is essential for potent receptor activation. A prime example is the difference between hydroxy-alpha-sanshool, which has a cis double bond (2E,6Z,8E,10E), and its all-trans isomer, hydroxy-beta-sanshool (B3030841) (2E,6E,8E,10E). nih.gov Studies have shown that hydroxy-alpha-sanshool is a potent activator of sensory neurons and TRPA1 and TRPV1 channels, while hydroxy-beta-sanshool is largely inactive. nih.gov This demonstrates that a simple geometric change from cis to trans can effectively abolish neuronal sensitivity to the molecule. escholarship.org Reports have confirmed that sanshools with at least one cis double bond are strongly pungent, whereas isomers with all-trans double bonds are described as tasteless. researchgate.net

Furthermore, the number of cis-double bonds can influence other biological activities. For example, hydroxy-γ-sanshool (HRS), which has more cis-double bonds, has been shown to possess the greatest oxygen radical absorbance capacity (ORAC) and free radical scavenging abilities among several tested sanshools. frontiersin.org

Influence of Alkyl Chain Saturation on TRP Channel Activation

The degree of unsaturation in the long alkyl chain of sanshool molecules is another important factor for their interaction with TRP channels. While the specific geometry of double bonds is crucial, the complete saturation of a portion of the alkyl tail does not necessarily eliminate activity.

Comparative Analysis of Different Sanshool Isomers (α, β, γ, ε) Activity Profiles

Different isomers of sanshool exhibit distinct biological and sensory profiles due to variations in their molecular geometry and functional groups. These differences are evident in their pungency, antioxidant capacity, and anticancer effects.

In terms of sensory properties, alpha-sanshool and hydroxy-alpha-sanshool, both containing a critical cis-double bond, are known for producing the characteristic tingling and numbing sensation. researchgate.net In contrast, their all-trans isomers, beta-sanshool (B1231796) and hydroxy-beta-sanshool, are significantly less pungent or inactive. nih.govresearchgate.net Sensory evaluations have assigned Scoville unit (SU) values to various isomers, quantifying their pungency. The four main sanshools (alpha, beta, gamma, delta) were found to have SU values in the range of 80,000-110,000, while the hydroxy sanshools (alpha and beta) had considerably lower values. researchgate.net

From an antioxidant perspective, a comparative study of hydroxy-α-sanshool (HAS), hydroxy-β-sanshool (HBS), and hydroxy-γ-sanshool (HRS) found that HRS displayed the most potent free radical scavenging capabilities, a property linked to its higher number of cis-double bonds. frontiersin.org Similarly, when tested for anticancer activity on a human colon cancer cell line (HCT-116), HRS was identified as the most effective component, with a half-maximal inhibitory concentration (IC50) of 88.01 μM. frontiersin.org

Activity Profiles of Sanshool Isomers
IsomerKey Structural FeatureReported Activity
Hydroxy-α-sanshool (HAS)Contains cis-double bond, hydroxyl groupTingling sensation, potent TRP channel activator, strong antioxidant. frontiersin.orgnih.gov
Hydroxy-β-sanshool (HBS)All-trans double bonds, hydroxyl groupLargely inactive on sensory neurons. nih.gov
Hydroxy-γ-sanshool (HRS)More cis-double bonds, hydroxyl groupHighest antioxidant and anticancer activity among tested isomers. frontiersin.orgfrontiersin.org
Alpha-sanshoolContains cis-double bond, no hydroxyl groupHigh pungency (SU ~80,000-110,000). researchgate.net
Beta-sanshoolAll-trans double bonds, no hydroxyl groupLower pungency compared to alpha-sanshool. researchgate.net

Elucidation of Amide and Hydroxyl Group Contributions to Specific Biological Effects

The biological activity of hydroxy alpha sanshool is not solely dependent on its polyene chain; the amide and hydroxyl moieties are also crucial contributors. These functional groups are implicated in a range of effects, from antioxidant action to maintaining cellular health.

The amide bond (-C(=O)NH-) is a defining feature of this class of alkylamides. frontiersin.org The entire amide and hydroxyl group structure contributes to the molecule's ability to donate hydrogen atoms, which is fundamental to its free radical scavenging activity. frontiersin.org In studies on human colon cells, both the amide and hydroxyl groups were implicated in the ability of sanshools to protect the mitochondrial membrane potential against oxidative stress. frontiersin.org The protective effect of hydroxy-γ-sanshool (HRS) against oxidative damage was found to be significantly higher than other isomers, a result attributed to the combined presence of its amide and hydroxyl groups, along with its specific double bond configuration. frontiersin.org

Computational Prediction of Binding Energies with Protein Targets (e.g., Nrf2)

Computational modeling provides valuable insights into the molecular interactions between sanshools and their protein targets. By predicting binding energies, researchers can estimate the stability of the ligand-protein complex, which often correlates with biological activity.

One important target is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. Sanshools have been shown to activate the Nrf2 pathway. frontiersin.org Molecular docking studies have calculated the binding energies between different sanshool isomers and Nrf2. These computational analyses revealed that hydroxy-γ-sanshool (HRS) has the most favorable binding energy, suggesting it forms the most stable complex with Nrf2. frontiersin.org This aligns with experimental data showing HRS to be the most potent antioxidant and Nrf2 activator among the tested compounds. frontiersin.org These predictions help to explain, at a molecular level, the superior biological activity of certain isomers.

Predicted Binding Energies of Sanshools with Nrf2
CompoundBinding Energy (kcal/mol)
Hydroxy-γ-sanshool (HRS)-5.75
Hydroxy-α-sanshool (HAS)-5.17
Hydroxy-β-sanshool (HBS)-5.11
A non-hydroxylated sanshool (RS)-4.16

A more negative value indicates a stronger and more favorable binding interaction.

Advanced Analytical and Spectroscopic Characterization Methods for Hydroxy Alpha Sanshool

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity assessment of Hydroxy alpha sanshool. sigmaaldrich.comnih.gov This method is favored for its precision, reproducibility, and ability to separate complex mixtures.

Detailed Research Findings: Reversed-phase HPLC is the most common approach for analyzing this compound. nih.gov In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. rsc.orgnih.gov The separation is based on the differential partitioning of the analyte between the two phases.

Researchers have established various HPLC methods for the determination of this compound and related sanshools in extracts from Zanthoxylum species. rsc.org A typical analysis involves a gradient elution using a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, at a controlled flow rate. nih.govresearchgate.net Detection is most commonly performed using a UV detector set at a wavelength of approximately 270 nm, which corresponds to the chromophore within the this compound molecule. nih.govnih.gov

For quantitative analysis, a calibration curve is constructed using a high-purity standard of this compound at various concentrations. nih.gov This allows for the precise determination of its content in complex samples, such as plant extracts. For instance, studies have quantified this compound as the main pungent component in Z. bungeanum Maxim., with contents reported as high as 49.92 ± 0.10 mg per gram of extract. rsc.org HPLC is also crucial for purity assessment following isolation and purification procedures. Commercial standards of this compound are often certified with a purity of ≥95% as determined by HPLC. sigmaaldrich.com In laboratory settings, purification protocols involving silica (B1680970) gel column chromatography have yielded this compound with a purity of up to 98.34%, as confirmed by HPLC analysis. nih.gov

Table 1: Reported HPLC Conditions for this compound Analysis
ParameterCondition 1Condition 2Condition 3
Column ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) rsc.orgInertSustainSwift C18 (250 x 4.6 mm) nih.govThermo Hypersil GOLD C18 (50 x 2.1 mm) biocrick.com
Mobile Phase Methanol/Water Gradient rsc.orgAcetonitrile/Water Gradient nih.govNot Specified biocrick.com
Detection Wavelength Not Specified rsc.org270 nm nih.govNot Specified biocrick.com
Flow Rate Not Specified rsc.org1.0 mL/min nih.govNot Specified biocrick.com
Application Quantification in Extracts rsc.orgStability Studies & Quantification nih.govDetermination in Rat Plasma biocrick.com

Gas Chromatography-Mass Spectrometry (GC-MS) Coupled with Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Component Profiling

Detailed Research Findings: HS-SPME is a solvent-free sample preparation technique used to isolate and concentrate volatile and semi-volatile analytes from a sample's headspace. nih.gov For the analysis of Zanthoxylum species, a small amount of the ground pericarp is placed in a sealed vial and gently heated to release volatile compounds into the headspace. unicam.it An SPME fiber, coated with a specific stationary phase (e.g., DVB/CAR/PDMS), is then exposed to the headspace, where it adsorbs the volatile organic compounds (VOCs). mdpi.com

After extraction, the fiber is transferred to the heated injector of a GC-MS system, where the adsorbed compounds are desorbed and separated on a capillary column. nih.gov The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification by comparison to mass spectral libraries. mdpi.com This method has been used to identify key flavor and aroma compounds in Sichuan peppers, such as linalool, limonene, and myrcene, which define the characteristic citrus and floral notes of the spice. researchgate.net Understanding this volatile profile provides a more complete chemical characterization of the source material of this compound.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Identification and Characterization

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful, high-resolution analytical technique used for the rapid and accurate identification and characterization of compounds in complex mixtures. rsc.orgrsc.org It offers significant advantages over standard HPLC-MS for the analysis of natural product extracts containing this compound and its isomers.

Detailed Research Findings: UPLC utilizes columns with smaller particle sizes (<2 µm), which provides much higher separation efficiency, resolution, and speed compared to conventional HPLC. rsc.org This allows for better separation of closely related alkylamides in Zanthoxylum extracts.

The Q-TOF mass spectrometer provides high-resolution, accurate mass measurements of precursor and product ions. nih.gov This high mass accuracy allows for the determination of the elemental composition of an unknown compound with a high degree of confidence. For example, high-resolution MS analysis of this compound shows protonated and sodiated molecular ions ([M+H]⁺ and [M+Na]⁺) that confirm its elemental composition as C₁₆H₂₅NO₂. nih.gov The TOF analyzer's ability to perform rapid full-spectrum scans makes it ideal for screening complex samples and identifying multiple components in a single run. rsc.org This technique is particularly valuable for characterizing the chemical profile of different Zanthoxylum species and for identifying novel or unexpected compounds alongside known ones like this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isolated and Synthetic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including isolated and synthetic this compound. jchps.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its atomic connectivity and stereochemistry. core.ac.uk

Detailed Research Findings: The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. jchps.com ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra reveal the number and types of carbon atoms (methyl, methylene, methine, and quaternary). core.ac.uk

2D NMR: These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems in the long alkyl chain. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning each proton to its attached carbon. encyclopedia.pub

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry, such as the (E/Z) geometry of the double bonds, by identifying protons that are close to each other in space.

Through the combined interpretation of these spectra, the complete and unambiguous structure of this compound—(2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)-2,6,8,10-dodecatetraenamide—can be confirmed. sigmaaldrich.com

Thin-Layer Chromatography (TLC) and Ultraviolet (UV) Spectroscopy for Preliminary Identification and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the preliminary identification and screening of this compound. umich.edunoblelight.com It is often employed to monitor the progress of extraction and purification processes, such as silica gel column chromatography. nih.govumich.edu

Detailed Research Findings: In a typical TLC analysis, an extract containing this compound is spotted onto a plate coated with an adsorbent, most commonly silica gel. umich.edu The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase), such as a mixture of petroleum ether and ethyl acetate (B1210297). nih.gov As the mobile phase ascends the plate via capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary phase. noblelight.com

After development, the separated compounds appear as spots on the plate. Because this compound contains a conjugated system of double bonds, it is a UV-active compound. umich.edu Visualization is therefore easily achieved by placing the plate under a UV lamp (typically at 254 nm), where it will appear as a dark spot against the fluorescent background of the plate. sapub.org The position of the spot is characterized by its Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An Rf value of 0.23 has been reported for this compound using a petroleum ether:ethyl acetate (3:2) mobile phase. nih.gov Comparing the Rf value of a spot in an unknown sample to that of a known standard allows for preliminary identification. sapub.org

Ultraviolet (UV) spectroscopy is inherently linked to this process and is also the principle behind UV detection in HPLC. nih.gov The UV spectrum of this compound shows an absorption maximum that makes it detectable at wavelengths around 270 nm. nih.gov

Advanced Mass Spectrometry Techniques for Targeted Analysis

For highly sensitive and selective quantification of this compound, especially in complex biological matrices like plasma or tissue, advanced targeted mass spectrometry techniques are employed. biocrick.comsemanticscholar.org These methods, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), offer superior performance compared to full-scan MS methods for quantitative applications. researchgate.netnih.gov

Detailed Research Findings: Targeted mass spectrometry focuses the instrument on acquiring data for only a pre-selected list of molecules, which significantly enhances the signal-to-noise ratio and lowers the limits of detection. nih.gov

Selected Reaction Monitoring (SRM): Typically performed on a triple quadrupole (QqQ) mass spectrometer, SRM is a non-scanning technique that monitors specific "transitions." A specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific, characteristic fragment ion is selected in the third quadrupole for detection. researchgate.net This process is highly specific and minimizes interferences from other molecules in the matrix.

Parallel Reaction Monitoring (PRM): PRM is a similar concept but is performed on high-resolution mass spectrometers, such as quadrupole-orbitrap or Q-TOF systems. nih.gov Like SRM, a specific precursor ion is selected in the quadrupole. However, instead of monitoring a single fragment ion, a full high-resolution mass spectrum of all fragment ions is acquired. researchgate.net This provides an additional layer of confirmation and can improve quantitative accuracy.

A sensitive and selective method using ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) has been developed for the simultaneous determination of this compound and its analogues in rat plasma, demonstrating the power of these targeted techniques for pharmacokinetic studies. biocrick.com

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis
TechniquePrimary ApplicationKey AdvantageTypical Instrument
Q-TOF MS Identification & CharacterizationHigh mass accuracy for formula determination nih.govQuadrupole Time-of-Flight
SRM Targeted QuantificationHighest sensitivity and selectivity researchgate.netTriple Quadrupole (QqQ)
PRM Targeted QuantificationHigh sensitivity with high-resolution fragment confirmation nih.govQuadrupole-Orbitrap, Q-TOF

Stability Research and Degradation Pathways of Hydroxy Alpha Sanshool

Mechanisms of Oxidative Deterioration and Amide Hydrolysis

The instability of hydroxy alpha sanshool is primarily attributed to two chemical processes: oxidative deterioration and amide hydrolysis. nih.gov

Oxidative Deterioration: The presence of long-chain unsaturated fatty acids in the molecular structure of sanshools makes them highly prone to oxidation. nih.govnih.gov This process involves the reaction of the double bonds in the fatty acid chain with oxygen, leading to the formation of various degradation products and a loss of the compound's characteristic properties. This oxidative degradation is a significant issue, particularly when the compound is processed, such as when the pericarp of the source plant is ground into a powder, which rapidly diminishes its taste and aroma. mdpi.com

Amide Hydrolysis: The N-alkylamide structure of this compound is susceptible to hydrolysis, particularly under acidic conditions. nih.govmdpi.com The amide bond can be cleaved in the presence of acid, breaking the molecule and leading to a loss of activity. Studies have shown that this compound is extremely unstable in acidic buffer solutions. mdpi.comnih.gov For instance, research on related alkylamides demonstrated a degradation of up to 80% in just 30 minutes in a 14% hydrochloric acid solution. researchgate.net

These degradation mechanisms are influenced by various environmental factors, significantly limiting the shelf-life and application of this compound. nih.gov

Strategies for Enhancing Stability Using Antioxidants

The addition of antioxidants is a key strategy to prevent the oxidation and subsequent degradation of this compound. nih.govmdpi.com Given that the primary degradation pathway is oxidation of its polyunsaturated chain, substances that can scavenge free radicals or inhibit oxidative processes have been investigated for their stabilizing effects. nih.gov

Alpha-tocopherol (α-Toc), a form of Vitamin E, has demonstrated significant efficacy in stabilizing this compound. nih.gov It is a fat-soluble antioxidant that is naturally present in high concentrations in the pericarp of Zanthoxylum piperitum, the source of the compound. nih.gov

Research has shown that α-Toc provides excellent stabilizing activity for this compound even at low concentrations. nih.govnih.govdntb.gov.ua Accelerated stability tests, where an ethanolic extract of the sansho fruit pericarp was incubated at 70°C, revealed that α-Toc was highly effective in preserving the this compound content. nih.gov The amphiphilic nature of sanshools suggests they may exist in close proximity to α-Toc within the cell membranes of the pericarp, contributing to their natural stability. nih.gov Given that α-tocopherol is a widely used and safe food additive, it is considered a practical and useful substance for stabilizing sanshools in various applications. nih.gov

Table 1: Effect of α-Tocopherol on this compound Stability
ConditionKey FindingReference
Accelerated testing (70°C)Showed excellent HαS-stabilizing activity at low concentrations. nih.govnih.govdntb.gov.ua
In MCT extracts (70°C)HαS content in extracts with α-Toc was 85% of the original amount after 7 days. nih.gov
In o/w emulsions with lactose (50°C)HαS in the emulsion containing α-Toc remained stable, while it was unstable in the emulsion without α-Toc. nih.gov

Phenolic compounds, which are widely distributed in plants, also exhibit stabilizing effects on this compound. nih.gov Studies have evaluated various phenolic acids and flavonoids for their ability to prevent the degradation of this N-alkylamide. nih.gov

The stabilizing activity of phenolic acids has been shown to increase with the number of hydroxyl groups in the molecule. nih.govnih.govdntb.gov.ua For example, gallic acid and its derivatives, which possess multiple hydroxyl groups, exhibit excellent stabilizing activity. nih.govnih.govdntb.gov.uapreprints.org Similarly, caffeic acid, with two phenolic hydroxyl groups, is a more effective stabilizer than p-coumaric and ferulic acids, which each have only one. nih.gov Among flavonoids, quercetin was found to be a superior stabilizer compared to hesperetin and naringenin. nih.govnih.govdntb.gov.ua

However, a significant drawback of using phenolic compounds is that their effective concentration for stabilization is much higher than that of α-Tocopherol. nih.govnih.govdntb.gov.ua Furthermore, some research has indicated a potential antagonistic interaction between certain phenols (like quercetin) and hydroxy-alpha-sanshool (B1504358), which could impact their combined antioxidant effect on radical scavenging activity. researchgate.net

Table 2: HαS-Stabilizing Activity of Various Phenolic Compounds
Phenolic Compound TypeExamplesStabilizing ActivityReference
Hydroxybenzoic acidsGallic acid, Protocatechuic acidHigh activity; increases with more hydroxyl groups. nih.govpreprints.org
Hydroxycinnamic acidsCaffeic acid, Ferulic acidCaffeic acid (2 OH groups) is more active than Ferulic acid (1 OH group). nih.gov
FlavonoidsQuercetin, HesperetinQuercetin is a superior stabilizer compared to hesperetin. nih.govnih.gov

Influence of Environmental Factors on Degradation (Heat, Light, Oxygen)

This compound is highly susceptible to degradation from common environmental factors, including heat, light, and oxygen. nih.gov Its poor stability under these conditions significantly restricts its clinical and commercial applications. nih.govtandfonline.com

Heat: Thermal stress accelerates the degradation of this compound. Accelerated stability studies are often conducted at elevated temperatures, such as 50°C or 70°C, to observe degradation over a shorter timeframe. nih.govpreprints.org For example, in one study, the content of this compound in a medium-chain triglyceride (MCT) extract remained stable at 50°C over 7 days, but at 70°C, the content decreased to 85% in the presence of a stabilizer. nih.gov

Light: Exposure to light, particularly ultraviolet (UV) radiation, can cause significant degradation and isomerization of the compound, leading to a loss of pharmacological activity. researchgate.netnih.gov

Oxygen: As a compound prone to oxidative deterioration, the presence of oxygen is a critical factor in the degradation of this compound. nih.govnih.gov The unsaturated bonds in its structure are readily attacked by oxygen, initiating a cascade of reactions that break down the molecule. nih.govnih.gov

The combined effect of these factors necessitates protective measures, such as encapsulation or formulation with antioxidants, to preserve the integrity of the compound.

Nano-formulation Strategies for Stability Enhancement

To overcome the inherent instability of this compound, nano-formulation strategies have been developed. nih.gov Encapsulating the active compound within a nanocarrier system can physically protect it from environmental factors like oxygen, light, and heat, thereby enhancing its stability. nih.gov

Nanostructured Lipid Carriers (NLCs) are a second-generation lipid nanoparticle system that has been successfully used to improve the stability of this compound. nih.govtandfonline.com NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure that can accommodate a higher drug load and prevent drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). explorationpub.com

The design of this compound-loaded NLCs (HAS-NLCs) typically involves a melting emulsification and ultra-sonication method. nih.govtandfonline.com Key components include:

Solid Lipid: Glyceryl monostearate (GMS)

Liquid Lipid: Oleic acid (OA)

Stabilizer/Surfactant: Poloxamer-188 (F68)

The formulation is often optimized using response surface methodology (RSM) to achieve desired characteristics. nih.govtandfonline.com Characterization of the resulting HAS-NLCs involves analyzing several parameters:

Particle Size and Polydispersity Index (PDI): Determines the size and size distribution of the nanoparticles, which should be within a specific range for efficacy.

Zeta Potential: Measures the surface charge, indicating the physical stability of the nano-dispersion.

Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantifies the amount of this compound successfully encapsulated within the NLCs.

Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM), which has shown HAS-NLCs to be homogeneous and near-spherical. nih.govtandfonline.com

Thermal Analysis: Performed using Differential Scanning Calorimetry (DSC) to understand the crystalline state of the lipid matrix. tandfonline.com

Studies have demonstrated that encapsulation in NLCs dramatically improves the stability of this compound. Compared to the free compound, the stability of HAS-NLCs was improved by 10.79 times against oxygen, 3.25 times against light, and 2.09 times against heat. nih.govtandfonline.comnih.gov

Table 3: Characterization and Stability Improvement of HAS-NLCs
ParameterDescription/FindingReference
Preparation MethodMelting emulsification and ultra-sonication. nih.govtandfonline.com
Core ComponentsGlyceryl monostearate (solid lipid), Oleic acid (liquid lipid), Poloxamer-188 (stabilizer). nih.govtandfonline.com
MorphologyHomogeneous, near-spherical particles. tandfonline.com
Stability Improvement (vs. Free HAS)Against Oxygen: 10.79 times greater. nih.govtandfonline.comnih.gov
Against Light: 3.25 times greater. nih.govtandfonline.comnih.gov
Against Heat: 2.09 times greater. nih.govtandfonline.comnih.gov

Optimization of Lipid Carriers and Stabilizers

The inherent instability of this compound, a lipophilic compound, necessitates the development of advanced carrier systems to protect it from degradation and enhance its stability. nih.govnih.gov The long-chain polyunsaturated amide structure of this compound is prone to oxidative deterioration and hydrolysis under acidic conditions. mdpi.commdpi.com Research has focused on lipid-based carriers and the incorporation of stabilizers to mitigate these issues.

Nanostructured Lipid Carriers (NLCs):

A significant advancement in stabilizing this compound involves its encapsulation in nanostructured lipid carriers (NLCs). nih.govnih.gov These carriers are formulated from a blend of solid and liquid lipids, creating an imperfect crystal matrix that can accommodate the drug molecule and protect it from environmental factors.

In one key study, NLCs for this compound (HAS-NLCs) were prepared using a melting emulsification and ultra-sonication method. nih.govnih.gov The formulation was optimized using glyceryl monostearate (GMS) as the solid lipid, oleic acid (OA) as the liquid lipid, and poloxamer-188 (F68) as a stabilizer. nih.gov This optimized nano-formulation significantly improved the stability of this compound against degradation induced by oxygen, light, and heat when compared to the free compound. nih.govtandfonline.com

The table below summarizes the stability enhancement observed for this compound when encapsulated in NLCs.

Stability FactorImprovement vs. Free this compound
Oxygen > 10.79 times
Light > 3.25 times
Heat > 2.09 times
Data sourced from studies on optimized HAS-NLC formulations. nih.govtandfonline.com

Antioxidant Stabilizers:

The oxidative degradation of the polyunsaturated chain is a primary stability concern. mdpi.com Consequently, the use of antioxidants as stabilizers has been extensively investigated.

α-Tocopherol: This fat-soluble vitamin has demonstrated excellent stabilizing activity for this compound, even at low concentrations. mdpi.comnih.gov It is believed to prevent the oxidation of the fatty acid side chains. mdpi.com The efficacy of α-tocopherol is enhanced when it is kept in close proximity to the this compound molecule, such as within oil/water emulsions prepared with medium-chain triglycerides (MCTs). mdpi.comresearchgate.net The separation of α-tocopherol from the compound, as can occur when an MCT extract is mixed with a powder like lactose, leads to accelerated degradation. mdpi.com

Phenolic Compounds: Various phenolic acids and flavonoids found in the Zanthoxylum genus also act as effective stabilizers. nih.govmdpi.com Research has shown that the stabilizing activity of phenolic acids increases with the number of hydroxyl groups per molecule. mdpi.com For instance, gallic acid and its derivatives show excellent stabilizing effects. nih.govmdpi.com Similarly, the flavonoid quercetin was found to be a superior stabilizer compared to hesperetin and naringenin. mdpi.com However, the effective concentrations for these phenolic compounds are typically much higher than that required for α-tocopherol. mdpi.comnih.gov

Mechanistic Elucidation of Degradation and Transformation via Computational Studies

Understanding the precise mechanisms of this compound degradation is crucial for developing targeted stabilization strategies. The primary points of instability in the molecule are the N-alkylamide group, which is susceptible to hydrolysis, and the polyunsaturated fatty acid chain, which is prone to oxidation and isomerization. mdpi.comresearchgate.net

Experimentally Determined Pathways:

Recent experimental studies, primarily using high-performance liquid chromatography (HPLC) and mass spectrometry, have shed light on specific degradation pathways, particularly under acidic conditions. When exposed to a strong acid like hydrochloric acid, this compound undergoes rapid degradation through two main reaction pathways:

Isomerization: The conjugated double bonds in the polyunsaturated tail can undergo geometric isomerization. One identified product of this process is hydroxyl-ε-sanshool . nih.gov Another isomerization product has been identified as (1Z,2E,4E,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,4,8,10-tetraenimidic acid, indicating a structural rearrangement of the amide group itself. nih.govresearchgate.net

Addition Reactions: The double bonds are also susceptible to addition reactions. In the presence of hydrochloric acid, a chlorinated addition product, (2E,6E,8E,10E)-1-chloro-1-((2-hydroxy-2-methylpropyl)amino)dodeca-2,6,8,10-tetraen-1-ol, has been identified. nih.govresearchgate.net This demonstrates that the acidic environment can lead to the formation of new covalent bonds, significantly altering the original molecule. nih.gov

Under 14% hydrochloric acid, the concentration of this compound was found to decrease by as much as 80% within 30 minutes, highlighting its extreme instability in acidic environments. nih.govresearchgate.net

Role of Computational Studies:

To date, dedicated computational studies focusing specifically on the degradation and transformation mechanisms of this compound are not widely reported in the literature. The mechanistic pathways described above have been elucidated primarily through experimental analysis of degradation products.

However, computational chemistry offers powerful tools that could provide deeper, molecular-level insights into these transformations. Future computational studies could:

Model Reaction Energetics: Use methods like Density Functional Theory (DFT) to calculate the activation energies for the proposed isomerization and addition reactions. This would help to confirm the most likely degradation pathways and transition states.

Analyze Electronic Structure: Investigate the electronic properties of the this compound molecule to identify the regions most susceptible to electrophilic attack (in addition reactions) or radical attack (in oxidation).

Simulate Solvent Effects: Employ molecular dynamics (MD) simulations to understand how different solvent environments, including lipid carriers, influence the conformational stability of the molecule and its interaction with potential reactants like hydronium ions or oxygen.

By combining experimental data with such theoretical calculations, a more complete and predictive understanding of this compound's stability can be achieved, paving the way for the rational design of more effective stabilization technologies.

Elucidating Undiscovered Biosynthetic Pathways of this compound

This compound is a member of the sanshool family, which are polyunsaturated fatty acid amides. nih.gov While the general class of compounds is known, the specific enzymatic steps and genetic regulation involved in the biosynthesis of this compound within plants of the Zanthoxylum genus remain largely uncharacterized. Future research will likely focus on identifying the specific elongases, desaturases, and amide synthases responsible for constructing its unique polyunsaturated fatty acid chain and attaching the N-(2-hydroxy-2-methylpropyl) moiety. Transcriptomic and genomic analyses of Zanthoxylum species, coupled with heterologous expression of candidate genes in microbial systems, will be pivotal in reconstructing the complete biosynthetic pathway. A thorough understanding of this pathway could enable metabolic engineering approaches for enhanced production of this compound or the creation of novel analogues.

Exploration of Novel Receptor Interactions and Cellular Targets

Initial research has identified several molecular targets for this compound, providing a basis for its characteristic sensory effects. wikipedia.orgnih.gov The tingling and numbing sensations are attributed to its interaction with various ion channels in sensory neurons. nih.govresearchgate.net

Key molecular targets identified to date include:

TRPV1 (Transient Receptor Potential Vanilloid 1): this compound is an agonist of this channel, which is also activated by capsaicin (B1668287) and heat. nih.govresearchgate.net Activation of TRPV1 contributes to the pungent and irritant sensations. researchgate.net

TRPA1 (Transient Receptor Potential Ankryin 1): This channel is another target of this compound, and its activation is associated with irritant and pungent sensations. nih.govresearchgate.net

Two-Pore Domain Potassium Channels (KCNK): Evidence suggests that the inhibition of KCNK3, KCNK9, and KCNK18 is a primary mechanism for the effects of this compound. wikipedia.orgnih.gov These channels are involved in setting the resting membrane potential of neurons, and their inhibition leads to neuronal excitation. nih.gov

Beyond these primary targets, future research will aim to identify other potential receptor interactions and cellular targets that may mediate the broader biological activities of this compound, such as its reported anti-inflammatory and neuroprotective effects. nih.gov This could involve affinity chromatography-mass spectrometry, cell-based reporter assays, and chemoproteomics to pull down and identify binding partners in various cell types. Understanding the full spectrum of its molecular interactions is essential for a complete mechanistic picture.

Target Ion ChannelReported Effect of this compoundAssociated Sensation/Effect
TRPV1AgonistPungency, Irritation
TRPA1AgonistPungency, Irritation
KCNK3InhibitionNeuronal Excitation, Tingling
KCNK9InhibitionNeuronal Excitation, Tingling
KCNK18InhibitionNeuronal Excitation, Tingling

Development of Advanced Stereoselective Synthesis Strategies for Complex Analogues

The chemical synthesis of this compound is complicated by the presence of multiple double bonds with specific stereochemistry in its polyene chain. nih.gov The inherent instability of its conjugated (6Z,8E,10E)-triene structure makes it susceptible to isomerization, oxidation, and polymerization. nih.gov Several synthetic routes have been developed, often employing Wittig reactions to construct the carbon skeleton. researchgate.net

Future advancements in this area will focus on developing more efficient and highly stereoselective synthetic methods. This could involve the use of novel catalysts for cross-coupling reactions, enzymatic synthesis, or flow chemistry approaches to improve yields and purity while minimizing degradation. The ability to efficiently synthesize complex analogues of this compound with varied chain lengths, degrees of unsaturation, and different amide moieties is critical for probing structure-activity relationships (SAR) and optimizing its biological effects.

Synthetic MethodKey Features
Wittig ReactionA key transformation for the construction of the carbon skeleton. researchgate.net
Stereoselective ApproachesEmploys metal reagents and requires precise operations to achieve the desired stereoisomers. nih.gov
Alkyne to (E,E)-1,3-diene IsomerizationUsed to stereoselectively install the diene group in the synthesis of related sanshools. researchgate.netthieme-connect.com

Integration of Multi-Omics Approaches in Mechanism of Action Studies

To move beyond single-target identification and understand the systemic effects of this compound, the integration of multi-omics approaches is essential. Recent studies have begun to apply these techniques, for instance, using integrated metabolomics and transcriptomics to investigate its potential in alleviating insulin (B600854) resistance. nih.govresearchgate.net In this study, this compound was found to activate the phosphatidylinositol-3 kinase (PI3K)/Akt insulin and NF-κB signaling pathways to maintain glucose homeostasis. nih.govresearchgate.net

Future research will likely expand on this by incorporating:

Genomics: To identify genetic factors that may influence individual responses to this compound.

Proteomics: To map changes in protein expression and post-translational modifications in response to treatment.

Lipidomics: To analyze its effects on lipid metabolism, given its structural similarity to fatty acid amides. mdpi.com

Gut Microbiome Analysis: To explore the interplay between this compound, gut bacteria, and host metabolism. mdpi.com

By integrating these large-scale datasets, researchers can construct comprehensive network models of how this compound modulates cellular pathways and physiological processes, leading to a more holistic understanding of its mechanism of action. mdpi.com

Innovations in Isolation and Purification Technologies for Scalability and Purity

The isolation of this compound from its natural source, the pericarps of Zanthoxylum plants, presents challenges in achieving high yield and purity. nih.gov Current methods include traditional solvent extraction, steam distillation, and more advanced techniques like ultrasound-assisted enzymatic extraction. wikipedia.orgnih.gov For purification, silica (B1680970) gel column chromatography is commonly employed. nih.gov

Future innovations will focus on developing more scalable, efficient, and environmentally friendly extraction and purification technologies. This could include:

Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent to provide a "greener" alternative to organic solvents.

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that can handle large sample loads and improve separation efficiency.

Molecularly Imprinted Polymers (MIPs): Creating custom polymers that can selectively bind and isolate this compound from complex extracts.

These advanced methods will be crucial for producing large quantities of high-purity this compound for research and potential commercial applications, ensuring consistency and removing confounding impurities. nih.gov

Extraction/Purification MethodPrincipleAdvantages
Steam DistillationSeparation based on volatility in steam. wikipedia.orgCan be effective for certain compounds.
Silica Gel Column ChromatographySeparation based on polarity. nih.govGood for purification.
Ultrasound-Assisted Enzymatic ExtractionUses enzymes and ultrasound to break down cell walls and enhance extraction. nih.govIncreased yield compared to traditional methods. nih.gov

Advanced Stabilization Techniques for Long-Term Preservation in Research

A significant challenge in working with this compound is its instability. mdpi.com The long-chain unsaturated fatty acid structure makes it prone to oxidative deterioration. mdpi.com Research has shown that antioxidants, such as α-tocopherol (Vitamin E) and certain phenolic compounds like gallic acid and quercetin, can significantly improve its stability. mdpi.comdntb.gov.ua

Future research in this area will focus on developing more robust stabilization strategies for long-term preservation. This includes:

Encapsulation Technologies: Microencapsulation or nanoencapsulation in systems like liposomes, nanostructured lipid carriers (NLCs), or emulsions can protect the molecule from degradation. nih.govnih.govresearchgate.net Studies have shown that oil/water emulsions can maintain the stability of this compound, especially when co-formulated with antioxidants like α-tocopherol. nih.govresearchgate.net

Chemical Modification: Creating more stable prodrugs or derivatives that release the active this compound under specific physiological conditions.

Optimized Storage Conditions: Systematic studies to determine the ideal conditions of temperature, light exposure, and atmospheric composition for long-term storage of the pure compound and its formulations.

These advancements are critical for ensuring the reliability and reproducibility of research findings and for the development of any potential applications where long-term stability is required.

Refinement of Computational Models for Enhanced Predictive Power in SAR and Mechanism Elucidation

Computational modeling is a powerful tool for accelerating research and reducing reliance on extensive experimental screening. For this compound, computational approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build mathematical models that relate the chemical structure of this compound and its analogues to their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent and selective molecules. uni-bonn.dedigitellinc.com

Molecular Docking and Dynamics Simulations: To simulate the interaction of this compound with its target receptors, such as TRPV1 and KCNK channels. nih.gov This can provide insights into the specific binding modes and the molecular determinants of its activity, helping to explain the mechanism of action at an atomic level.

Systems Biology Modeling: To integrate multi-omics data and construct predictive models of the cellular and physiological responses to this compound.

Future refinement of these models will involve the use of more advanced machine learning and deep learning algorithms, larger and more diverse training datasets, and the incorporation of multi-target and off-target effects to improve their predictive accuracy and provide a more comprehensive understanding of the compound's biological profile. mdpi.com

An exploration of future research avenues concerning this compound reveals critical areas for methodological and interdisciplinary advancement. The complex nature of this alkylamide necessitates refined analytical techniques for its detection and a collaborative approach to fully understand its biological and sensory effects.

Q & A

Q. What are the primary molecular targets of Hydroxy alpha sanshool in sensory neurons, and what experimental approaches validate these interactions?

this compound primarily inhibits two-pore potassium channels (KCNK3/9) in sensory neurons, which depolarizes membranes and triggers action potentials. Key validation methods include:

  • Calcium imaging to detect neuronal activation patterns (e.g., sanshool-sensitive neurons responding to 100 μM doses) .
  • Whole-cell voltage-clamp recordings to measure inhibition of pH-sensitive background K+ currents (e.g., 43% inhibition at 200 μM) .
  • Immunohistochemistry to correlate neuronal responses with markers like NF200 or TrkC .

Q. Which experimental models are optimal for studying sanshool's effects on mechanoreception and nociception?

  • Ex vivo skin-nerve preparations : Measure action potentials in response to mechanical stimuli post-sanshool application.
  • Cultured dorsal root ganglion (DRG) neurons : Use calcium imaging to classify sanshool-sensitive subsets (e.g., capsaicin-sensitive vs. capsaicin-insensitive neurons) .
  • Human psychophysical studies : Assess vibration detection thresholds (e.g., 30 Hz) on fingertips before/after sanshool application .

Q. What are the standard protocols for isolating sanshool from natural sources, and how are purity and bioactivity assessed?

  • Extraction : Use ethanol or supercritical CO2 extraction from Xanthoxylum species, followed by HPLC purification .
  • Purity validation : LC-MS for molecular weight confirmation; NMR for structural analysis.
  • Bioactivity testing : Patch-clamp assays on KCNK3/9-expressing cells or calcium imaging in DRG neurons .

Q. How do concentration-response relationships for sanshool vary between isolated receptor assays and whole-cell electrophysiological recordings?

  • Receptor assays : IC50 values for KCNK3/9 inhibition range from 50–100 μM .
  • Whole-cell recordings : Higher concentrations (100–200 μM) required for robust neuronal activation due to tissue permeability barriers .

Advanced Research Questions

Q. How can researchers resolve contradictions in sanshool's activation profiles across sensory neuron subtypes?

Conflicting reports on whether sanshool activates specific subsets (e.g., mechanoreceptors) or broad neuronal populations require:

  • Comparative meta-analysis of historical vs. recent datasets, controlling for methodological variables (e.g., calcium imaging protocols, sanshool purity) .
  • Single-cell RNA sequencing to correlate sanshool sensitivity with KCNK3/9 expression levels .

Q. What methodological considerations are critical when designing longitudinal studies to assess sanshool's lingering effects on sensory thresholds?

  • Control groups : Use a separate finger/limb for ethanol application to isolate sanshool-specific effects from temporal confounders (e.g., fatigue) .
  • Washout protocols : Account for sanshool's slow decay (hours) by extending inter-trial intervals or using crossover designs .

Q. How do sanshool's effects on two-pore potassium channels (KCNK3/9) compare to its interactions with TRP channels, and what techniques differentiate these pathways?

  • Pharmacological blockers : Apply KCNK inhibitors (e.g., ruthenium red-insensitive) vs. TRP antagonists (e.g., capsazepine for TRPV1) .
  • Knockout models : Use KCNK3/9- or TRP-deficient mice to isolate pathway contributions .

Q. What statistical approaches are recommended for analyzing sanshool-induced variations in neuronal response patterns across heterogeneous cell populations?

  • Cluster analysis : Group neurons by response kinetics (e.g., latency, duration) and correlate with immunohistochemical markers .
  • Mixed-effects models : Account for inter-subject variability in human psychophysical studies .

Q. What emerging techniques could address limitations in real-time monitoring of sanshool's pharmacokinetics in neural tissues?

  • Fast-scan cyclic voltammetry : Track sanshool concentration dynamics in vivo.
  • Genetically encoded calcium indicators (GECIs) : Enable cell-type-specific resolution in intact neural circuits .

Q. How can researchers optimize protocols for replicating sanshool's effects across different laboratory settings?

  • Standardized reagent sourcing : Use certified sanshool batches with LC-MS validation .
  • Inter-lab calibration : Share positive controls (e.g., KCNK3/9-expressing cell lines) to normalize response thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.